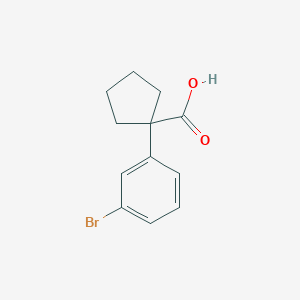

1-(3-Bromophenyl)cyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFHQXQIYWCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577811 | |

| Record name | 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-23-8 | |

| Record name | 1-(3-Bromophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid

CAS Number: 143328-23-8

Introduction

1-(3-Bromophenyl)cyclopentanecarboxylic acid is a substituted cyclic carboxylic acid of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a bromophenyl group attached to a cyclopentanecarboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this important building block.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol .[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 143328-23-8 | [1][3] |

| Molecular Formula | C12H13BrO2 | [1][2][3] |

| Molecular Weight | 269.13 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

Synthesis and Reactivity

A robust and commonly employed synthetic route to this compound involves a two-step process starting from (3-bromophenyl)acetonitrile and 1,4-dibromobutane. This method is advantageous as it builds the desired carbon skeleton and incorporates the carboxylic acid functionality in a controlled manner.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile

This step involves the cycloalkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions.[4] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic reactants and the aqueous base.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-bromophenyl)acetonitrile and 1,4-dibromobutane in a suitable organic solvent (e.g., toluene or dichloromethane).

-

Addition of Base and Catalyst: Add a concentrated aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI).

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 1-(3-bromophenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclopentanecarbonitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclopentanecarbonitrile in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).

-

Hydrolysis Conditions:

-

Work-up and Purification:

-

For Acidic Hydrolysis: After completion, cool the reaction mixture and pour it into ice water. The carboxylic acid will precipitate and can be collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

For Basic Hydrolysis: After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Collect the solid by filtration and recrystallize as described above.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, typically in the range of 7.0-7.5 ppm. The cyclopentyl protons would appear as multiplets in the aliphatic region, likely between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The quaternary carbon of the cyclopentyl ring attached to the phenyl group and the carboxylic acid would also have a distinct chemical shift. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (269.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption for the C=O stretch of the carbonyl group would be expected around 1700 cm⁻¹.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its structural features make it a suitable starting material for the development of enzyme inhibitors and other therapeutic agents.

While specific, publicly documented examples of drugs synthesized directly from this compound are limited, its structural motifs are present in molecules targeting a range of biological pathways. For instance, the general class of 1-aryl-cyclopentanecarboxylic acids has been explored in the development of inhibitors for enzymes such as aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers.[9]

The presence of the bromine atom on the phenyl ring is particularly advantageous for medicinal chemists. It allows for the introduction of further diversity into the molecule through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel therapeutic agents. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield new and important discoveries in medicinal chemistry.

References

- Lead Sciences. This compound. [Link]

- Chen, K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.

- Google Patents.

- Lead Sciences. This compound. [Link]

- Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

- Google Patents.

- ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]

- Master Organic Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

- Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. [Link]

- Hebei Zhuanglai Chemical Trading Co.,Ltd.

- Eureka | Patsnap. Preparation method of cyclopentanecarboxylic acid. [Link]

- Organic Syntheses. PREPARATION OF 2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE. [Link]

- PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]

- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

- McMurry, J. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]

- Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. prepchem.com [prepchem.com]

- 3. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 8. This compound | 143328-23-8 [chemicalbook.com]

- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid for Advanced Research

Executive Summary: This document provides an in-depth technical overview of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a key building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 269.13 g/mol and the chemical formula C12H13BrO2, this compound serves as a versatile intermediate for constructing complex molecular architectures.[1][2][3][4] Its structure, featuring a reactive aryl bromide and a modifiable carboxylic acid on a rigid cyclopentane scaffold, makes it a valuable precursor for developing novel therapeutic agents and functional materials. This guide details its physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, explores its synthetic utility, and provides essential safety and handling protocols for laboratory professionals.

Core Physicochemical Properties and Identifiers

This compound is a solid, white to off-white compound under standard conditions.[5] Its structural and identifying information are crucial for experimental design, procurement, and regulatory documentation. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 269.13 g/mol | [1][3][4][5] |

| Molecular Formula | C12H13BrO2 | [1][2][4][6] |

| CAS Number | 143328-23-8 | [1][2][3][7] |

| MDL Number | MFCD00573784 | [3] |

| Physical Form | Solid | [5] |

| InChI Key | LYXFHQXQIYWCHA-UHFFFAOYSA-N | |

| SMILES String | OC(=O)C1(CCCC1)c2cccc(Br)c2 | |

| Storage | Sealed in a dry environment, recommended at 2-8°C or room temperature. | [2][5] |

Synthesis and Mechanistic Rationale

The synthesis of 1-aryl-cycloalkanecarboxylic acids is a fundamental process in organic chemistry, often pivotal for creating libraries of drug candidates. While multiple synthetic routes can be envisioned, a highly reliable and scalable approach involves the use of Grignard reagents, a cornerstone of C-C bond formation. This section details a proposed protocol, emphasizing the chemical principles that ensure a successful outcome.

Proposed Synthetic Protocol: A Grignard-Based Approach

This synthesis proceeds in three main stages: formation of the Grignard reagent, nucleophilic addition to a cyclopentanone carbonyl, and subsequent carboxylation.

Step 1: Formation of 3-Bromophenylmagnesium Bromide

-

Reaction: 1,3-Dibromobenzene reacts with magnesium turnings in an anhydrous ether, such as tetrahydrofuran (THF), to form 3-bromophenylmagnesium bromide.

-

Causality: The choice of 1,3-dibromobenzene allows for the selective formation of a mono-Grignard reagent. Anhydrous conditions are critical as Grignard reagents are potent bases and will be quenched by even trace amounts of water. THF is an excellent solvent as it solvates the magnesium ion, stabilizing the Grignard reagent.

Step 2: Nucleophilic Addition to Cyclopentanone

-

Reaction: The prepared Grignard reagent is added dropwise to a solution of cyclopentanone in anhydrous THF, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.

-

Causality: The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclopentanone. This 1,2-addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate.

Step 3: Carboxylation and Acidic Work-up

-

Reaction: The reaction mixture containing the tertiary magnesium alkoxide is poured over an excess of crushed solid carbon dioxide (dry ice). Following the complete sublimation of CO2, the reaction is quenched with an aqueous acid (e.g., 1M HCl).

-

Causality: The alkoxide, or more accurately the Grignard adduct, acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a magnesium carboxylate salt. The subsequent addition of acid protonates the carboxylate to yield the final carboxylic acid product and dissolves the remaining magnesium salts into the aqueous layer.

Step 4: Purification

-

Procedure: The final product is extracted from the aqueous mixture using an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

-

Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC). The final structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the identity and integrity of the synthesized compound.

Visualization of the Synthetic Workflow

Caption: Proposed Grignard synthesis workflow.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an end-product but rather a sophisticated intermediate. Its value lies in the orthogonal reactivity of its two key functional groups: the carboxylic acid and the aryl bromide.

-

Carboxylic Acid Moiety: This group is a versatile handle for forming amide bonds, which are fundamental linkages in pharmaceuticals. It can be readily coupled with a wide array of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a diverse library of amide derivatives. It can also be reduced to an alcohol or converted to other functional groups.

-

Aryl Bromide Moiety: The bromine atom on the phenyl ring is strategically positioned for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of new carbon-carbon or carbon-heteroatom bonds with high precision, dramatically increasing molecular complexity. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

This dual functionality allows researchers to explore chemical space in multiple directions from a single, well-defined scaffold, accelerating the hit-to-lead optimization process in drug discovery.

Visualization of Synthetic Potential

Caption: Key downstream synthetic transformations.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

-

Hazard Classification: This compound is classified under WGK 3, indicating it is highly hazardous to water, and should be prevented from entering the environment. While specific toxicity data is limited, related aryl bromides and carboxylic acids can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[2][5] Several suppliers recommend storage at 2-8°C for long-term stability.[2]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in drug development and materials science. Its well-defined structure, characterized by a molecular weight of 269.13 g/mol , offers two distinct and synthetically valuable functional groups for elaboration.[1][3] Understanding its physicochemical properties, employing robust synthetic methods like the Grignard protocol, and leveraging its dual reactivity are key to unlocking its full potential in the creation of novel and complex molecules. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in a research environment.

References

- This compound - Lead Sciences. Lead Sciences. [Link]

- This compound [143328-23-8] | Chemsigma. Chemsigma. [Link]

- 1-(3-Bromophenyl)cyclopent-3-ene-1-carboxylic acid | C12H11BrO2 - PubChem. PubChem. [Link]

- Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid - PrepChem.com. PrepChem. [Link]

- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 - PubChem. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | 143328-23-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 143328-23-8 [chemicalbook.com]

- 6. This compound [143328-23-8] | Chemsigma [chemsigma.com]

- 7. 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(3-Bromophenyl)cyclopentanecarboxylic acid physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 143328-23-8). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. Due to the limited availability of published experimental data for this specific compound, this guide emphasizes the theoretical principles and provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. We delve into the causality behind experimental design for thermal analysis, solubility profiling, acidity measurement (pKa), and full spectroscopic characterization, empowering researchers to generate reliable data and gain a deeper understanding of this valuable chemical entity.

Introduction and Molecular Identity

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a cyclopentyl ring which imparts steric bulk and a bromophenyl group that modulates electronic properties and lipophilicity, makes it a versatile building block in medicinal chemistry and organic synthesis. Accurate characterization of its physical properties is a prerequisite for its effective use in reaction design, formulation development, and quantitative structure-activity relationship (QSAR) studies.

This guide establishes the foundational methodologies for a thorough physicochemical assessment.

Summary of Physicochemical Properties

The following table summarizes the known and undetermined physical properties of this compound. For properties lacking published experimental values, this guide provides detailed protocols for their determination in the subsequent sections.

| Property | Value | Source / Status |

| IUPAC Name | 1-(3-bromophenyl)cyclopentane-1-carboxylic acid | - |

| CAS Number | 143328-23-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][3][4] |

| Molecular Weight | 269.13 g/mol | [1][2][3] |

| Physical Form | White to off-white solid | [5] |

| Melting Point | Experimentally Undetermined | See Protocol 3.1 |

| Boiling Point | Not Applicable (Expected to decompose) | [6] |

| Aqueous Solubility | Experimentally Undetermined | See Protocol 4.1 |

| pKa | Experimentally Undetermined | See Protocol 5.1 |

| Storage | Sealed in dry, 2-8°C or Room Temperature | [3][5] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. For this compound, a sharp melting range is expected for a highly pure sample (e.g., >97%).[3] Broad melting ranges typically signify impurities or the presence of multiple crystalline forms (polymorphs).

While no definitive melting point is published, its rigid structure and molecular weight suggest it will be a solid with a relatively high melting point, likely exceeding 100°C.

Protocol 3.1: Melting Point Determination via Capillary Method

This protocol describes the standard and reliable method for determining the melting range of a solid compound using a digital melting point apparatus.

Causality and Principle: The method relies on visually observing the phase transition from solid to liquid as a function of controlled temperature increase. The rate of heating is critical; a slow ramp rate around the melting point (~1-2°C/minute) is necessary to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement with a fast ramp rate (10-20°C/minute) to identify a rough range. Allow the apparatus to cool significantly before the precise measurement.

-

Precise Measurement: Set the apparatus to ramp up quickly to a temperature approximately 20°C below the estimated melting point.

-

Data Acquisition: Decrease the ramp rate to 1-2°C/minute. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts (T₂).

-

Reporting: The melting point is reported as a range: T₁ - T₂. For a pure compound, this range should be narrow (< 2°C).

Self-Validation: The protocol's integrity is maintained by periodic calibration of the apparatus's thermometer using certified melting point standards (e.g., benzophenone, caffeine).

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis (reaction medium), purification (crystallization), and pharmacology (bioavailability). The structure of this compound suggests a dual nature:

-

Polar/Hydrophilic Character: The carboxylic acid group can engage in hydrogen bonding and deprotonate in basic aqueous solutions to form a soluble carboxylate salt.

-

Nonpolar/Lipophilic Character: The bromophenyl and cyclopentyl moieties constitute a large, nonpolar surface area, suggesting good solubility in organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, but poor solubility in nonpolar alkanes like hexane.

Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Causality and Principle: The method establishes a thermodynamic equilibrium by agitating an excess of the solid compound in the solvent for a prolonged period, creating a saturated solution. The concentration of the dissolved solute is then measured, typically by UV-Vis spectroscopy or HPLC, after removing the undissolved solid.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DCM). "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter (choose a filter material compatible with the solvent).

-

Quantification:

-

Prepare a standard curve of the compound at known concentrations.

-

Measure the concentration of the filtered sample using a validated analytical method (e.g., HPLC-UV). If necessary, dilute the sample with the solvent to fall within the linear range of the standard curve.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L.

Acidity and pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a molecule's acidity in solution. The carboxylic acid moiety of the title compound is the primary acidic center. Its pKa value is crucial for predicting its ionization state at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. For comparison, the pKa of the structurally related 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is approximately 4.2.[7]

Workflow 5.1: pKa Determination via Potentiometric Titration

This workflow outlines the robust method of determining pKa by monitoring pH changes during titration with a standardized base.

Caption: Workflow for pKa determination by potentiometric titration.

Causality and Principle: According to the Henderson-Hasselbalch equation, when an acid has been half-neutralized by a base, the concentration of the acid ([HA]) equals the concentration of its conjugate base ([A⁻]). At this specific point (the half-equivalence point), the pH of the solution is equal to the pKa of the acid. Potentiometric titration precisely identifies this point.

Methodology:

-

Titrant Standardization: Prepare and accurately standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh the carboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility) in a beaker with a magnetic stir bar.

-

Titration: Immerse a calibrated pH electrode in the solution. Add the standardized NaOH titrant in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (V_eq).

-

Determine the half-equivalence point volume (V_eq / 2).

-

From the original titration curve, find the pH value that corresponds to the half-equivalence point volume. This pH value is the experimental pKa.

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its key spectral features.

Workflow 6.1: Comprehensive Spectroscopic Analysis

This diagram illustrates the logical flow for obtaining a complete spectroscopic profile.

Caption: Logical workflow for full spectroscopic characterization.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds present.

-

Expected Key Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹, resulting from strong hydrogen bonding.[8]

-

C-H Stretch (sp³ Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2990-2850 cm⁻¹).[9]

-

C-H Stretch (sp² Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).[9]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption between 1730-1700 cm⁻¹ for a saturated acid dimer.[8]

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region.[8]

-

C-Br Stretch: A peak in the fingerprint region, typically 680-515 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular structure and connectivity.

-

Expected ¹H NMR Features (in CDCl₃):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Protons (-C₆H₄-): A complex multiplet pattern in the ~7.2-7.8 ppm region. The meta-substitution will result in four distinct signals.

-

Cyclopentyl Protons (-C₅H₈-): Multiple overlapping signals in the aliphatic region, likely between ~1.5-2.8 ppm.

-

-

Expected ¹³C NMR Features (in CDCl₃):

-

Carbonyl Carbon (-COOH): A signal in the ~175-185 ppm range.

-

Aromatic Carbons (-C₆H₄-): Six signals between ~120-145 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others.

-

Quaternary Carbon (C-COOH): A signal for the sp³ carbon of the cyclopentyl ring attached to both the phenyl group and the carboxyl group, likely in the 40-60 ppm range.

-

Cyclopentyl Carbons (-CH₂-): Two or more signals for the remaining four CH₂ groups of the cyclopentane ring, typically in the 25-40 ppm range.[10][11]

-

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.

-

Expected Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 268 and an equally prominent peak at m/z = 270. This characteristic M and M+2 pattern with a ~1:1 intensity ratio is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation: A likely fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment ion at m/z = 223/225.

-

Conclusion

While this compound is a commercially available compound, its fundamental physical properties are not well-documented in public literature. This guide addresses this gap by providing not only the theoretical expectations for these properties based on molecular structure but also the detailed, actionable protocols required for their experimental determination. By following these standardized methodologies, researchers in organic synthesis and drug development can ensure the generation of high-quality, reliable data, facilitating the compound's effective and reproducible application in their work.

References

Click to expand

- This compound | CAS 143328-23-8 | SCBT

- This compound(143328-23-8) 1 h nmr - ChemicalBook

- This compound | 143328-23-8

- 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid - BLDpharm

- This compound - Lead Sciences

- CAS 143328-23-8 this compound - Alfa Chemistry

- Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum - ChemicalBook

- This compound CAS - ChemicalBook

- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 - PubChem

- This compound AldrichCPR | Sigma-Aldrich

- 1-(4-Bromophenyl)cyclopentanecarboxylic acid | 143328-24-9 | Benchchem

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Cyclopentylcarboxylic acid - NIST WebBook

- 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)- - NIST WebBook

- 1-Cyclopentenecarboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase

- Cyclopentanecarboxylic acid(3400-45-1)IR1 - ChemicalBook

- Cyclopentanecarboxylic acid, 1-(3-bromo-2-propenyl)-2-oxo-, methyl ester - Optional[FTIR] - Spectrum - SpectraBase

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts

- (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...

- 923130-21-6 | 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | ChemScene

- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online

- C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes

- Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry

- 923130-21-6 | 1-(3-Bromophenyl)cyclohexanecarboxylic acid - AiFChem

- This compound [143328-23-8] | Chemsigma

- 3-Cyclopentene-1-carboxylic acid - Optional[13C NMR] - Spectrum - SpectraBase

- 1-(3-BROMOPHENYL)

- carboxylic acid solubility + TLC : r/chemhelp - Reddit

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 143328-23-8 [chemicalbook.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 143328-23-8 [m.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR [m.chemicalbook.com]

- 11. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, a robust and reproducible synthetic route, in-depth spectroscopic analysis, and explore its potential as a scaffold in the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom on the phenyl ring and the carboxylic acid moiety attached to a cyclopentane ring bestows upon it a unique combination of lipophilicity and acidic properties, making it an intriguing candidate for biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₂ | |

| Molecular Weight | 269.13 g/mol | |

| CAS Number | 143328-23-8 | |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C |

A note on physicochemical data: While experimental values for melting point and solubility are not consistently reported in publicly available literature, computational predictions suggest a melting point in the range of 130-150 °C and limited solubility in water, with good solubility in organic solvents like methanol, ethanol, and dichloromethane.

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound can be achieved through a two-step process involving a phase-transfer catalyzed alkylation followed by nitrile hydrolysis. This method is advantageous due to its use of readily available starting materials and generally high yields.

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile

The first step involves the formation of the cyclopentane ring through the alkylation of 3-bromophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases, often leading to milder reaction conditions, faster reaction times, and improved yields.

Experimental Protocol:

-

To a stirred solution of 3-bromophenylacetonitrile (1.0 eq) and 1,4-dibromobutane (1.2 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (5.0 eq).

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(3-bromophenyl)cyclopentanecarbonitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its cleaner reaction profile.

Experimental Protocol:

-

Dissolve the 1-(3-bromophenyl)cyclopentanecarbonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 10 eq) and heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Spectroscopic Characterization and Structural Elucidation

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. Based on the structure and data from similar compounds, the following proton signals are expected:

-

Aromatic Protons (δ 7.2-7.6 ppm): The four protons on the bromophenyl ring will appear as a complex multiplet in this region. The bromine atom's electron-withdrawing and anisotropic effects will influence their chemical shifts.

-

Cyclopentane Protons (δ 1.7-2.7 ppm): The eight protons on the cyclopentane ring will likely appear as two or more multiplets. The protons on the carbons adjacent to the quaternary carbon will be deshielded compared to the other cyclopentane protons.

-

Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet in the downfield region of the spectrum. This signal is characteristically broad due to hydrogen bonding and exchange with trace amounts of water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key expected signals include:

-

Carboxylic Carbonyl Carbon (δ ~180 ppm): This quaternary carbon will appear as a weak signal in the downfield region, characteristic of carboxylic acids.

-

Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect, while the carbon attached to the cyclopentane ring will be a quaternary signal.

-

Quaternary Cyclopentane Carbon (δ ~50-60 ppm): The carbon of the cyclopentane ring attached to the phenyl group and the carboxylic acid will appear as a quaternary signal.

-

Cyclopentane Methylene Carbons (δ ~25-40 ppm): The four methylene carbons of the cyclopentane ring will give rise to signals in this region.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Characteristic absorption bands include:

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band in this region is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch (1680-1710 cm⁻¹): A strong, sharp absorption band in this region corresponds to the carbonyl group of the carboxylic acid.

-

C-Br Stretch (500-600 cm⁻¹): A moderate absorption in the fingerprint region can be attributed to the carbon-bromine bond.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 268 and 270 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[1][2] The fragmentation of the bromophenyl and cyclopentyl rings would also contribute to the overall spectrum.[1]

Therapeutic Relevance and Future Directions

The chemical architecture of this compound positions it as a promising scaffold for the development of novel therapeutic agents.

Potential as a NaV1.7 Inhibitor for Pain Management

Voltage-gated sodium channel 1.7 (NaV1.7) is a genetically validated target for the treatment of pain.[3] Several small molecule inhibitors of NaV1.7 are currently in development. The presence of a bromophenyl group is a common feature in a number of neurologically active compounds, and its inclusion can modulate properties such as metabolic stability and target engagement. The cyclopentanecarboxylic acid moiety can serve as a key pharmacophoric element, providing a crucial interaction point with the target protein.

Exploration as a GPR40 Agonist for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[4][5] Agonists of GPR40 have been shown to stimulate glucose-dependent insulin secretion.[4] Many known GPR40 agonists feature a carboxylic acid group, which is essential for their activity. The lipophilic 1-(3-bromophenyl)cyclopentyl portion of the molecule could confer favorable pharmacokinetic properties and specific interactions within the GPR40 binding pocket.

Conclusion

This compound is a readily synthesizable compound with a unique structural profile that makes it a valuable tool for chemical biology and drug discovery. The synthetic route outlined in this guide is robust and amenable to scale-up. The detailed spectroscopic analysis provides a clear fingerprint for the characterization of this molecule. Its potential as a modulator of key therapeutic targets such as NaV1.7 and GPR40 warrants further investigation and highlights its importance for researchers in the pharmaceutical sciences.

References

- JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Accessed January 9, 2026. [Link]

- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Accessed January 9, 2026. [Link]

- Chemistry LibreTexts. 8.

- Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Accessed January 9, 2026. [Link]

- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- NIST. Cyclopentylcarboxylic acid. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]

- NIST. Cyclopentanecarboxylic acid, 3-oxo-. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]

- PubChem. Cyclopentanecarboxylic acid. Accessed January 9, 2026. [Link]

- Steneberg, P., et al. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. 2005;54(9):2523-2530. [Link]

- NIST. Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]

- PubChem. 1-Phenylcyclopentanecarboxylic acid. Accessed January 9, 2026. [Link]

- The Royal Society of Chemistry.

- Hou, D., et al. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. 2012;3(11):943-948. [Link]

- Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. Accessed January 9, 2026. [Link]

- Li, Y., et al. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. 2022;13:1018338. [Link]

- Mao, J.-D., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. 2007;38(1):139-151. [Link]

- Oregon State University. 13C NMR Chemical Shifts. Accessed January 9, 2026. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Accessed January 9, 2026. [Link]

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Accessed January 9, 2026. [Link]

- Oregon State University. 1H NMR Chemical Shift. Accessed January 9, 2026. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 9, 2026. [Link]

- Waxman, L., et al. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Channels. 2018;12(1):228-243. [Link]

- Swain, N. A., et al. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry. 2020;63(11):6107-6133. [Link]

- Patsnap. What are GPR40 agonists and how do they work?. Accessed January 9, 2026. [Link]

- Amgen. Optimization of GPR40 Agonists for Type 2 Diabetes. Accessed January 9, 2026. [Link]

- PubMed. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins. Accessed January 9, 2026. [Link]

- Focken, T., et al. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. ACS Chemical Neuroscience. 2018;9(3):400-405. [Link]

- McKerrall, S. J., & Sutherlin, D. P. Nav1.7 inhibitors for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. 2018;28(19):3141-3149. [Link]

- Halpern, M. Industrial Phase-Transfer Catalysis. PTC Organics Inc. Accessed January 9, 2026. [Link]

- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Accessed January 9, 2026. [Link]

- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Accessed January 9, 2026. [Link]

- PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. Accessed January 9, 2026. [Link]

- National Institutes of Health. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Accessed January 9, 2026. [Link]

- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Accessed January 9, 2026. [Link]

Sources

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. GCMS Section 6.12 [people.whitman.edu]

- 3. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility can severely hamper a drug's bioavailability, leading to suboptimal therapeutic efficacy and erratic dose-responses.[1][2] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of its developmental potential. This guide focuses on 1-(3-bromophenyl)cyclopentanecarboxylic acid, a compound of interest in medicinal chemistry, providing a deep dive into the theoretical and practical aspects of its solubility.

This document is structured to provide a robust framework for determining and understanding the solubility of this compound. It moves beyond a simple recitation of facts to offer a detailed, field-proven experimental protocol, grounded in scientific first principles.

Understanding the Molecule: Physicochemical Properties of this compound

To appreciate the nuances of its solubility, we must first consider the structural features of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₂ | [3][4][5][6] |

| Molecular Weight | 269.13 g/mol | [3][4][5][6] |

| Structure | A cyclopentane ring substituted with a carboxylic acid and a 3-bromophenyl group. |

The molecule possesses both hydrophobic (the bromophenyl and cyclopentyl groups) and hydrophilic (the carboxylic acid group) moieties. The carboxylic acid group, in particular, is ionizable, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the surrounding medium.[7][8][9]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[10] This method, when coupled with a precise analytical technique like High-Performance Liquid Chromatography (HPLC), provides reliable and reproducible data.[11][12][13][14]

The Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent system, allowing it to reach equilibrium. An excess of the solid compound is agitated with the solvent for a prolonged period to ensure that the solvent is fully saturated.[15] The subsequent analysis of the clear supernatant provides the concentration of the dissolved compound, which is its solubility under those specific conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards.[11]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 2 mL of PBS pH 7.4). "Excess" ensures that a solid phase remains at equilibrium.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

-

To ensure complete removal of particulate matter, centrifuge the samples at high speed.[1][2]

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[12] This step is crucial to avoid artificially high solubility readings.

-

-

HPLC Analysis:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the calibration standards and the diluted samples into the HPLC system.[12]

-

Analyze the samples using a validated HPLC method with UV detection at a wavelength where the compound exhibits maximum absorbance.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property. Understanding these factors is key to predicting its behavior in different environments and for developing effective formulations.

The Dominant Role of pH

For a carboxylic acid, pH is arguably the most critical factor influencing its aqueous solubility.[7] The carboxylic acid group (–COOH) can donate a proton to form its conjugate base, the carboxylate anion (–COO⁻).

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

-

In Acidic Solutions (Low pH): The equilibrium shifts to the left, favoring the protonated, uncharged form (R-COOH). This form is less polar and, therefore, less soluble in water.[9]

-

In Basic Solutions (High pH): The equilibrium shifts to the right, favoring the deprotonated, anionic form (R-COO⁻). The charged carboxylate group can form strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[8][9][16]

Solvent Polarity

The "like dissolves like" principle is fundamental.[11]

-

Polar Solvents (e.g., water, ethanol): The carboxylic acid group can engage in hydrogen bonding with polar solvents. However, the bulky, nonpolar bromophenyl and cyclopentyl groups will limit solubility.

-

Nonpolar Solvents (e.g., hexane): The hydrophobic portions of the molecule will interact favorably with nonpolar solvents, but the polar carboxylic acid group will hinder solubility.

-

Aprotic Polar Solvents (e.g., DMSO): These solvents are often effective at dissolving compounds with both polar and nonpolar characteristics.

Temperature

For most solid solutes, solubility increases with temperature. A modified shake-flask method can even use a heating step to accelerate dissolution and shorten the equilibration time.[17] However, this relationship must be determined experimentally for each compound-solvent system.

Data Presentation: A Template for Your Findings

All quantitative data should be summarized for easy comparison. Below is a template table for recording the solubility of this compound.

| Solvent System | Temperature (°C) | pH | Measured Solubility (µg/mL) ± SD | Measured Solubility (µM) ± SD |

| Deionized Water | 25 | ~4-5 (unbuffered) | ||

| PBS | 25 | 7.4 | ||

| 0.1 M HCl | 25 | 1.0 | ||

| 0.1 M NaOH | 25 | 13.0 | ||

| Ethanol | 25 | N/A | ||

| DMSO | 25 | N/A | ||

| Deionized Water | 37 | ~4-5 (unbuffered) | ||

| PBS | 37 | 7.4 |

Conclusion: From Data to Drug Development

A thorough understanding and precise measurement of the solubility of this compound are indispensable for its progression as a potential therapeutic agent. The detailed protocol and the scientific principles outlined in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. This data will, in turn, inform critical decisions in lead optimization, formulation development, and the design of further preclinical studies, ultimately paving the way for the successful translation of a promising molecule into a viable drug product.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- How to measure solubility for drugs in oils/emulsions?. ResearchGate.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- solubility experimental methods.pptx. Slideshare.

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- how can i test the solubility in hplc please ?. Chromatography Forum.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.

- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. PubChem.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate.

- This compound AldrichCPR. Sigma-Aldrich.

- This compound. Chemicalbook.

- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.

- The effect of different pH-adjusting acids on the aqueous solubility of.... ResearchGate.

- This compound - Safety Data Sheet. Chemicalbook.

- This compound. Santa Cruz Biotechnology.

- Carboxylic acid - Properties, Structure, Reactions. Britannica.

- 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid. BLDpharm.

- This compound. Lead Sciences.

- This compound AldrichCPR. Sigma-Aldrich.

- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. ChemScene.

- CAS 143328-23-8 this compound. Alfa Chemistry.

- This compound. Sigma-Aldrich.

- 3-Cyclopentene-1-carboxylic acid. PubChem.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. This compound | 143328-23-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: A Technical Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a first-principles approach, combining foundational spectroscopic theory with empirical data from structurally analogous compounds. By dissecting the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers researchers a robust framework for the identification, characterization, and quality control of this compound and related molecular entities.

Introduction: The Importance of Spectroscopic Characterization

The precise structural elucidation of a chemical compound is a cornerstone of modern chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering invaluable information about the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. For a molecule such as this compound, which possesses a unique combination of an aromatic ring, a cycloalkane, and a carboxylic acid functional group, a multi-pronged spectroscopic approach is essential for unambiguous identification and purity assessment.

This guide is structured to provide a logical workflow for the spectral analysis of the title compound. We will begin by predicting the key features of its NMR spectra, followed by an examination of its expected vibrational modes in IR spectroscopy, and finally, an analysis of its fragmentation patterns in mass spectrometry.

Figure 1: A conceptual workflow illustrating the multi-technique spectroscopic approach for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the cyclopentyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts are based on the analysis of similar structures, such as 1-phenylcyclopentanecarboxylic acid and bromobenzene.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |

| Aromatic Protons | 7.2 - 7.6 | Multiplet | 4H | The protons on the bromophenyl ring will appear in the aromatic region. The exact splitting pattern will be complex due to meta- and ortho-coupling. |

| Cyclopentyl Protons (α to phenyl) | 2.5 - 2.8 | Multiplet | 4H | These protons are adjacent to the electron-withdrawing phenyl group and will be deshielded relative to unsubstituted cyclopentane. |

| Cyclopentyl Protons (β to phenyl) | 1.7 - 2.0 | Multiplet | 4H | These protons are further from the phenyl group and will appear at a more upfield position. |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The presence of the bromine atom will have a notable effect on the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded. Aromatic acids tend to be at the upfield end of this range.[3] |

| Quaternary Cyclopentyl Carbon | 50 - 60 | This carbon is attached to both the phenyl ring and the carboxyl group. |

| Aromatic Carbon (C-Br) | 120 - 125 | The carbon directly attached to the bromine atom experiences a "heavy atom effect," which can lead to a slightly more shielded (upfield) position than might be expected based solely on electronegativity.[4] |

| Other Aromatic Carbons | 125 - 135 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the bromine and cyclopentyl substituents. |

| Cyclopentyl Carbons (α to phenyl) | 35 - 45 | These carbons are deshielded by the adjacent phenyl group. |

| Cyclopentyl Carbons (β to phenyl) | 25 - 35 | These carbons are in a more typical alkane-like environment. |

Note: Predicted chemical shifts are relative to TMS.

Figure 2: A generalized workflow for acquiring and interpreting NMR spectra, applicable to the analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features will be associated with the carboxylic acid and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This extremely broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is a key identifying feature.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | These absorptions are typical for C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp, Medium-Strong | These peaks arise from the C-H bonds of the cyclopentyl ring. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is typically found at a slightly lower wavenumber than that of a saturated carboxylic acid due to conjugation.[6] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak (multiple bands) | These absorptions are characteristic of the benzene ring. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | This band is associated with the C-O single bond of the carboxylic acid. |

| C-Br Stretch | 500 - 600 | Medium-Weak | The C-Br stretching vibration appears in the fingerprint region of the spectrum.[7] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

For this compound (C₁₂H₁₃BrO₂), the expected molecular weight is approximately 268/270 g/mol , reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum will therefore exhibit a characteristic M/M+2 isotopic pattern with roughly equal intensities, which is a definitive indicator of the presence of a single bromine atom.[8][9]

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A pair of peaks at m/z 268 and 270 of approximately equal intensity.

-

Loss of Carboxyl Group (-COOH): A significant fragment resulting from the loss of the carboxylic acid group (45 Da), leading to a pair of peaks at m/z 223 and 225.

-

Loss of Bromine (-Br): Fragmentation involving the loss of a bromine radical (79/81 Da), resulting in a peak at m/z 189.

-

Other Fragments: Various fragments arising from the cleavage of the cyclopentyl ring and the aromatic ring will also be present.

Sources

- 1. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]

- 2. Bromobenzene(108-86-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Bromobenzene IR spectra Help? [chemistry.science.narkive.com]

- 8. proprep.com [proprep.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: Safety, Handling, and Application for Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information, detailed handling protocols, and insights into its chemical reactivity and applications. Our approach is grounded in established safety protocols and the practical experience of navigating the complexities of novel chemical entities in a laboratory setting.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₂ | [2][3][4] |

| Molecular Weight | 269.13 g/mol | [2][3][4] |

| CAS Number | 143328-23-8 | [2][3] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room Temperature; for long-term storage, sealed in a dry, cool place (2-8°C is recommended by some suppliers) | [1][5] |

Hazard Identification and Risk Assessment